Comparative Cytotoxicity of Parent Compound 10a vs. 2-Methyl Derivative 10b in Colorectal Cancer Cell Lines
In a direct head-to-head comparison, the parent compound N-(quinolin-5-yl)benzamide (referred to as compound 10a) demonstrates potent and comparable cytotoxicity to its more potent 2-methyl derivative (10b) in colorectal cancer cell lines HCT116 and HT-29. This establishes the unsubstituted core as an active anticancer agent in its own right, not just a less potent precursor [1].
| Evidence Dimension | Cytotoxicity (IC50) against colorectal cancer cell lines |
|---|---|
| Target Compound Data | 10a (N-(quinolin-5-yl)benzamide) IC50 values for HCT116 and HT-29 cells were comparable to 10b. |
| Comparator Or Baseline | 10b (2-methyl derivative of 10a) was the most potent compound in the series, with IC50 values similar or comparable to Entinostat. |
| Quantified Difference | The cytotoxic potency of 10a was similar or comparable to that of 10b, the most potent compound in the study. |
| Conditions | MTT assay after 48-72 hours of treatment on HCT116 (colorectal carcinoma) and HT-29 (colorectal adenocarcinoma) human cancer cell lines. |
Why This Matters
This head-to-head data confirms that the unsubstituted N-(quinolin-5-yl)benzamide scaffold is a highly active anticancer agent, not merely an inactive control, making it a valuable positive control or lead scaffold for further optimization.
- [1] Omidkhah, N., Hadizadeh, F., Abnous, K., & Ghodsi, R. (2022). Synthesis, structure activity relationship and biological evaluation of a novel series of quinoline–based benzamide derivatives as anticancer agents and histone deacetylase (HDAC) inhibitors. Journal of Molecular Structure, 1267, 133599. View Source
